Potassium, (diphenylmethyl)- Potassium, (diphenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 10060-17-0
VCID: VC7932930
InChI: InChI=1S/C13H11.K/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1
SMILES: C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+]
Molecular Formula: C13H11K
Molecular Weight: 206.32 g/mol

Potassium, (diphenylmethyl)-

CAS No.: 10060-17-0

Cat. No.: VC7932930

Molecular Formula: C13H11K

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Potassium, (diphenylmethyl)- - 10060-17-0

Specification

CAS No. 10060-17-0
Molecular Formula C13H11K
Molecular Weight 206.32 g/mol
IUPAC Name potassium;phenylmethylbenzene
Standard InChI InChI=1S/C13H11.K/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1
Standard InChI Key IRAPFUAOCHNONS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+]
Canonical SMILES C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+]

Introduction

Synthesis and Characterization of Potassium, (Diphenylmethyl)-

Synthetic Methodologies

The synthesis of potassium, (diphenylmethyl)- (DPMK) typically involves the reaction of diphenylmethane with potassium in the presence of a reducing agent. A widely adopted protocol involves dissolving elemental potassium in tetrahydrofuran (THF) alongside naphthalene, which acts as an electron-transfer mediator . For instance, a mixture of 4.1 g potassium (104.6 mmol) and 6.6 g naphthalene (51.7 mmol) in 75 mL THF generates a dark green solution, to which 17.4 mL diphenylmethane (104.5 mmol) is added . The resultant dark red DPMK solution is stirred for eight days at room temperature under inert conditions, yielding a concentration of 0.8 mol L1^{-1} ± 0.1 mol L1^{-1} as determined by titration with 3-phenyl-1-propanol .

Alternative routes employ "superbase" mixtures, such as nBuLi/tBuOKn\text{BuLi}/t\text{BuOK} in hexane, to deprotonate diphenylmethane derivatives. This method avoids the need for pre-formed potassium mirrors and facilitates the generation of base-free carbanions . For example, the reaction of Ph2(Me3Si)CH\text{Ph}_2(\text{Me}_3\text{Si})\text{CH} with nBuLi/tBuOKn\text{BuLi}/t\text{BuOK} produces a highly delocalized carbanion, as confirmed by multinuclear NMR spectroscopy .

Structural Characterization

Crystallographic studies of DPMK adducts reveal key insights into its coordination geometry. The sodium analogue, Ph2(Me3Si)CHNaPMDETA\text{Ph}_2(\text{Me}_3\text{Si})\text{CHNa}\cdot\text{PMDETA} (PMDETA = N,N,N,N,NN,N,N',N'',N''-pentamethyldiethylenetriamine), adopts a monomeric structure with η3\eta^3-coordination at the central methyl carbon . The near-planar geometry (Σ angles = 358.6°) at the carbanion center underscores the delocalization of negative charge across the diphenylmethyl framework . While the potassium derivative’s crystal structure remains less documented, spectral comparisons with sodium analogues suggest similar solvation and ion-pairing behavior in ethereal solvents .

Table 1: Comparative Analysis of Organopotassium Compounds

CompoundStructure TypeKey Features
Potassium, (diphenylmethyl)-OrganopotassiumStrong base, solvent-dependent ion pairing
DiphenylmethaneHydrocarbonPrecursor; inert under standard conditions
Ph2(Me3Si)CHK\text{Ph}_2(\text{Me}_3\text{Si})\text{CHK}OrganopotassiumSilicon-substituted; enhanced stability

Spectroscopic and Thermodynamic Properties

Ultraviolet-Visible Spectroscopy

The ion-pairing behavior of DPMK in ethereal solvents has been elucidated through ultraviolet-visible (UV-Vis) spectroscopy. In tetrahydrofuran (THF), DPMK exhibits absorption maxima at 418 nm and 448 nm, corresponding to partially solvated contact ion pairs (C2C_2) and solvent-separated ion pairs (SSSS), respectively . A bathochromic shift to 432–441 nm occurs in dimethoxyethane (DME), where the higher donor number promotes SSSS formation . Thermodynamic parameters derived from variable-temperature studies indicate that the equilibrium C2SSC_2 \rightleftharpoons SS is exothermic (ΔH=15.2kJ mol1\Delta H^\circ = -15.2 \, \text{kJ mol}^{-1}) and entropy-driven (ΔS=48.1J mol1K1\Delta S^\circ = 48.1 \, \text{J mol}^{-1} \text{K}^{-1}) .

Nuclear Magnetic Resonance Spectroscopy

1H^1\text{H} NMR spectroscopy quantifies end-group functionalization in DPMK-initiated polymers. The integral ratio between initiator (Intini\text{Int}_{\text{ini}}) and end-group (Intend\text{Int}_{\text{end}}) signals determines the functionalization degree (ff):

f=niniIntendnendIntini×100%=j+m+n5o×100%f = \frac{n_{\text{ini}} \cdot \text{Int}_{\text{end}}}{n_{\text{end}} \cdot \text{Int}_{\text{ini}}} \times 100\% = \frac{j + m + n}{5o} \times 100\%

where jj, mm, and nn represent proton assignments in the initiator . This method achieves ±2% accuracy, enabling precise control over polymer architectures .

Reactivity and Applications in Organic Synthesis

Base-Mediated Polymerization

DPMK excels as an initiator for anionic polymerization of monomers like furfuryl glycidyl ether (FGE). The number of repeating units (pp) in poly-FGE blocks is calculated via:

p=niniIntfurannfuranIntini=d+e+f4op = \frac{n_{\text{ini}} \cdot \text{Int}_{\text{furan}}}{n_{\text{furan}} \cdot \text{Int}_{\text{ini}}} = \frac{d + e + f}{4o}

where Intfuran\text{Int}_{\text{furan}} corresponds to furan proton integrals . This approach yields well-defined block copolymers with dispersities (ĐĐ) below 1.1, suitable for advanced material applications .

Nucleophilic Substitution Reactions

The diphenylmethyl anion’s nucleophilicity facilitates C–C bond formation in cross-coupling reactions. For example, DPMK reacts with alkyl halides to generate substituted diphenylmethanes, a process critical in pharmaceutical intermediate synthesis . Kinetic studies reveal second-order dependence on DPMK concentration, consistent with a bimolecular mechanism .

Ion Pairing and Solvent Effects

Solvent-Dependent Behavior

In diethyl ether, DPMK exists predominantly as contact ion pairs (C1C_1), absorbing at 407 nm . Addition of 18-crown-6 ether disrupts ion pairing, shifting the equilibrium toward free ions and enhancing reactivity in SN2 reactions . Conversely, THF stabilizes SSSS species, reducing aggregation and improving solubility for macromolecular synthesis .

Table 2: Thermodynamic Parameters for Ion-Pairing Equilibria

SolventΔH(kJ mol1)\Delta H^\circ \, (\text{kJ mol}^{-1})ΔS(J mol1K1)\Delta S^\circ \, (\text{J mol}^{-1} \text{K}^{-1})Dominant Species
THF-15.248.1C2C_2, SSSS
DME-22.764.3SSSS
Diethyl ether-8.929.4C1C_1

Comparison with Related Organometallic Reagents

DPMK’s reactivity profile bridges the gap between hydrocarbon-soluble organolithium reagents and air-stable organozinc compounds. Unlike triphenylmethyllithium, which forms solvent-separated ion pairs exclusively in DME, DPMK exhibits nuanced equilibria influenced by cation size and solvent polarity . The incorporation of silicon substituents, as in Ph2(Me3Si)CHK\text{Ph}_2(\text{Me}_3\text{Si})\text{CHK}, further modulates basicity and stability, enabling applications in moisture-sensitive reactions .

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